molecular formula C22H26O5 B092030 Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester CAS No. 15384-83-5

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester

Cat. No. B092030
CAS RN: 15384-83-5
M. Wt: 370.4 g/mol
InChI Key: VKOAIHAPHLURAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester, also known as CDMO, is a chemical compound used in scientific research for its potential therapeutic properties. It is a synthetic derivative of the natural product, podophyllotoxin, which has been used in traditional medicine for centuries. CDMO has been shown to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Mechanism Of Action

The mechanism of action of Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This results in the accumulation of DNA damage and ultimately cell death. Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has been found to have antioxidant activity, which may help protect cells from oxidative stress and damage. Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It is also stable under a range of conditions, making it easy to handle and store. However, Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester is relatively expensive compared to other compounds, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester. One area of interest is the development of new anti-cancer therapies based on Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester and its derivatives. Another area of research is the exploration of Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester's potential as a treatment for viral infections, particularly HIV. In addition, further studies are needed to fully understand Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester's mechanism of action and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester involves several steps, starting with the reaction of 4,6-dimethoxy-1-naphthylacetic acid with methyl vinyl ketone in the presence of a base catalyst. This produces the intermediate, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-5-pentenoic acid, which is then converted into the final product, Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester, by reaction with methyl magnesium bromide followed by acid hydrolysis and esterification. The synthesis of Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has been optimized to improve yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to have anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester has demonstrated anti-viral activity against the human immunodeficiency virus (HIV), making it a potential candidate for the development of new anti-viral therapies.

properties

CAS RN

15384-83-5

Product Name

Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[2-[(4,6-dimethoxynaphthalen-1-yl)methyl]-1-methyl-5-oxocyclopentyl]acetate

InChI

InChI=1S/C22H26O5/c1-22(13-21(24)27-4)15(6-10-20(22)23)11-14-5-9-19(26-3)18-12-16(25-2)7-8-17(14)18/h5,7-9,12,15H,6,10-11,13H2,1-4H3

InChI Key

VKOAIHAPHLURAP-UHFFFAOYSA-N

SMILES

CC1(C(CCC1=O)CC2=C3C=CC(=CC3=C(C=C2)OC)OC)CC(=O)OC

Canonical SMILES

CC1(C(CCC1=O)CC2=C3C=CC(=CC3=C(C=C2)OC)OC)CC(=O)OC

synonyms

2-[(4,6-Dimethoxy-1-naphtyl)methyl]-1-methyl-5-oxocyclopentaneacetic acid methyl ester

Origin of Product

United States

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